![molecular formula C12H25ClN2O4 B13756129 Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride CAS No. 7355-83-1](/img/structure/B13756129.png)
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. It is often used as a reagent in synthetic organic chemistry due to its ability to form stable amide bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride typically involves the reaction of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, which is then dehydrated to yield the final product . The reaction conditions usually require a controlled pH environment, typically in the range of 4.0-6.0, to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and the formation of amide bonds.
Biology: The compound is employed in protein crosslinking and labeling nucleic acids.
Medicine: It plays a role in the preparation of immunoconjugates and other therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride involves the activation of carboxyl groups to form amide bonds with primary amines. This process typically occurs through the formation of an O-acylisourea intermediate, which then reacts with an amino group to form a stable amide bond . The molecular targets and pathways involved include the activation of carboxyl groups and the subsequent formation of amide bonds .
相似化合物的比较
Similar Compounds
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility properties.
Diisopropylcarbodiimide (DIC): Similar in function but differs in its byproduct removal process.
Uniqueness
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride is unique due to its water solubility and ease of byproduct removal, making it more convenient for use in aqueous environments compared to DCC and DIC .
属性
CAS 编号 |
7355-83-1 |
|---|---|
分子式 |
C12H25ClN2O4 |
分子量 |
296.79 g/mol |
IUPAC 名称 |
ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-5-17-11(15)7-9-14(13(3)4)10-8-12(16)18-6-2;/h5-10H2,1-4H3;1H |
InChI 键 |
YXPASSXTLRWYRE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCN(CCC(=O)OCC)N(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


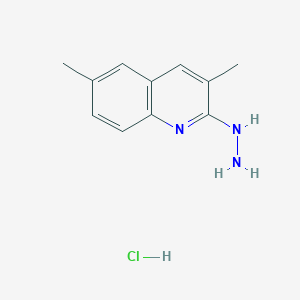
![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
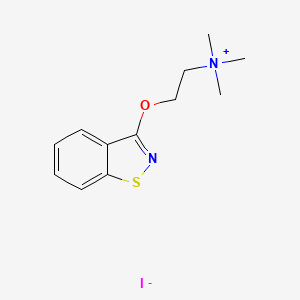
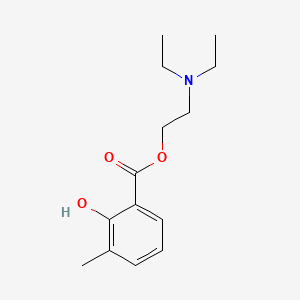
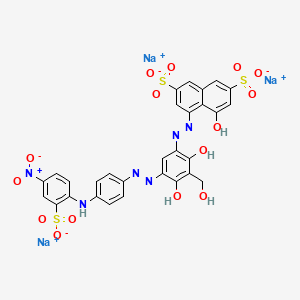
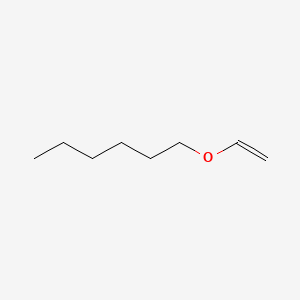
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
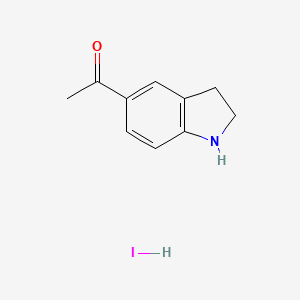

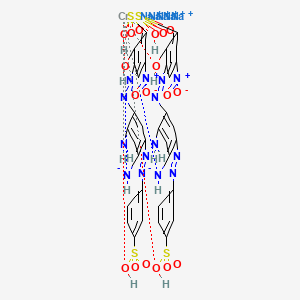


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
